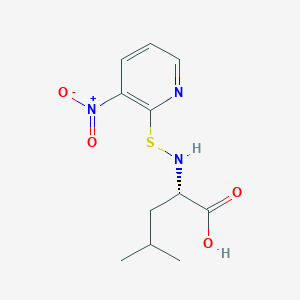

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

Description

Evolution of Protecting Group Strategies in Peptide Synthesis

The construction of peptides from individual amino acids requires the temporary masking of reactive functional groups to prevent unwanted side reactions. creative-peptides.comwikipedia.org This necessity has driven the development of sophisticated protecting group strategies that are central to the success of peptide synthesis.

The field of peptide chemistry began to take shape with the early work of chemists like Theodor Curtius, who prepared the first N-protected dipeptide, benzoylglycylglycine, and Emil Fischer, who developed a coupling method using acyl chlorides. researchgate.net A significant breakthrough was the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas, which could be removed under mild conditions via catalytic hydrogenolysis. wiley.com The subsequent development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield revolutionized the field, making the synthesis of long peptide chains more feasible and creating a demand for new protecting groups compatible with this methodology. masterorganicchemistry.com This led to the widespread adoption of strategies based on the acid-labile tert-butoxycarbonyl (Boc) group and, later, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which form the basis of the two principal schemes used in modern SPPS. wikipedia.orgmasterorganicchemistry.com

Sulfenyl and sulfonyl groups have found significant application as protecting groups for amines due to their electron-withdrawing nature, which reduces the nucleophilicity and basicity of the protected amine. chem-station.comresearchgate.net Among the various sulfenyl-based protectors, the 3-nitro-2-pyridinesulfenyl (Npys) group is particularly noteworthy. nih.gov Derived from 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), one of the first stable heterocyclic sulfenyl halides to be isolated, the Npys group has been employed to protect amines, alcohols, and thiols. nih.govresearchgate.net

A key feature of the Npys group is its lability towards thiolysis; it can be mildly and selectively removed by treatment with various thiol-containing reagents. nih.gov This property makes it distinct from many acid- or base-labile groups. Furthermore, when used to protect the thiol group of cysteine, the Npys moiety also functions as an activating group, facilitating the formation of disulfide bonds through thiol/disulfide exchange reactions under mild conditions. researchgate.netsigmaaldrich.com This dual role as both a protecting and activating group has made it a valuable tool in the synthesis of complex peptides containing disulfide bridges. researchgate.net

The synthesis of large, multifunctional molecules often requires the sequential manipulation of different reactive sites. This is achieved through an orthogonal protection strategy, which employs multiple protecting groups that can be removed under distinct, non-interfering conditions. numberanalytics.comfiveable.me This allows a chemist to deprotect and react one functional group while others in the molecule remain masked. jocpr.combham.ac.uk

A classic example in peptide synthesis is the combined use of the base-labile Fmoc group for Nα-amino protection and acid-labile groups (like tert-butyl) for side-chain protection. researchgate.net The Npys group fits well within this paradigm. Its unique removal condition (thiolysis) makes it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. nih.govnih.gov This orthogonality allows for the synthesis of complex peptide structures, such as template-assembled synthetic peptides where different peptide chains can be selectively attached to specific lysine (B10760008) residues on a scaffold, with some lysines protected by Fmoc and others by Npys. nih.govsigmaaldrich.com

Importance of L-Leucine Derivatives in Contemporary Chemical Research

Amino acids are the fundamental building blocks of proteins and play central roles in countless biological processes. wikipedia.org L-leucine, an essential branched-chain amino acid, and its derivatives are of particular interest due to their significant physiological roles and utility in chemical biology.

L-Leucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources. wikipedia.org Beyond its role as a simple building block for protein biosynthesis, leucine (B10760876) acts as a key signaling molecule. wikipedia.org It directly stimulates muscle protein synthesis by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. wikipedia.orgnih.gov Leucine and its derivatives are therefore widely used in biochemical research to probe and understand these metabolic pathways. researchgate.net Chemical synthesis provides a reliable source of leucine and its analogues for such studies, contributing to advancements in understanding protein synthesis, metabolic regulation, and various disease states.

With the exception of achiral glycine, all amino acids incorporated into proteins are chiral, existing almost exclusively in the L-configuration in nature. masterorganicchemistry.comwikipedia.org The biological activity of a peptide is critically dependent on the stereochemical purity of its constituent amino acids. dntb.gov.uanih.gov Consequently, maintaining stereochemical integrity during peptide synthesis is paramount.

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a common side reaction that can occur during synthesis, potentially introduced from starting materials or during the amino acid activation and coupling steps. nih.govresearchgate.net The presence of even small enantiomeric impurities can lead to unwanted therapeutic effects and compromise the quality of a synthetic peptide. dntb.gov.uanih.gov This presents significant analytical challenges, as D/L isomers possess identical physical and chemical properties apart from their stereochemistry, necessitating sensitive and reproducible analytical methods to ensure enantiomeric purity. dntb.gov.uanih.gov

Data Tables

Table 1: Physicochemical Properties of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 76863-77-9 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅N₃O₄S | chemicalbook.com |

| Molecular Weight | 285.32 g/mol | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Recommended Storage | -20°C | chemicalbook.com |

| InChI Key | QCVUBDSGNDCAAO-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of Common α-Amino Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA) | Orthogonal to Fmoc and Npys |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) | Orthogonal to Boc and Npys |

| Benzyloxycarbonyl | Z | Catalytic hydrogenolysis or strong acid (e.g., HBr/AcOH) | Orthogonal to Fmoc and Npys |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVUBDSGNDCAAO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350907 | |

| Record name | AG-H-06975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76863-77-9 | |

| Record name | AG-H-06975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of the N 3 Nitro 2 Pyridinesulfenyl Moiety

Reactivity of the Sulfenyl Group

The sulfur atom in the Npys group is the primary site of chemical activity, participating in a variety of reactions that are fundamental to its application in peptide chemistry and bioconjugation.

Nucleophilic Attack at the Sulfur Center

The sulfur atom of the Npys group is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is central to the function of the Npys group as both a protecting group and an activator for subsequent reactions. The reaction of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) with the amino group of L-leucine to form N-(3-Nitro-2-pyridinesulfenyl)-L-leucine is itself an example of nucleophilic attack at the sulfenyl sulfur.

The general mechanism for nucleophilic substitution at the sulfur center of a sulfenyl halide like Npys-Cl is considered to be an S(_N)2-type displacement. In this process, the nucleophile attacks the sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the departure of the leaving group (in the case of the synthesis of the title compound, a chloride ion). The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the sulfenyl group.

Oxidation-Reduction Condensation Pathways

The Npys group can be activated to facilitate the formation of amide (peptide) bonds through an oxidation-reduction condensation reaction. This process is particularly useful in peptide synthesis. When an N-Npys-amino acid, such as this compound, is treated with a tertiary phosphine (B1218219), like triphenylphosphine (B44618) (PPh(_3)), in the presence of a carboxylic acid (another amino acid), a peptide bond is formed.

The proposed mechanism involves the nucleophilic attack of the phosphine on the sulfenyl sulfur of the N-Npys-amino acid. This forms a phosphonium (B103445) salt intermediate. The carboxylate of the second amino acid then attacks the activated carbonyl carbon of the Npys-amino acid, leading to the formation of the peptide bond and the release of triphenylphosphine sulfide (B99878) and 3-nitro-2-thiopyridone. This method allows for peptide bond formation under mild conditions. The Npys group essentially acts as a protecting group that can be activated for coupling without a separate deprotection step. pearson.com

The efficiency of this condensation reaction is highlighted by its application in both solution-phase and solid-phase peptide synthesis. pearson.com Although specific yield data for a wide range of dipeptides formed using this method with this compound are not extensively tabulated in a single source, the method is reported to provide good yields. pearson.com

Table 1: Representative Yields of Peptide Bond Formation via Oxidation-Reduction Condensation

This table illustrates the typical yields achieved in peptide synthesis using the Npys-activation method with a tertiary phosphine. The data is based on examples from the literature for the synthesis of various peptide fragments.

| N-Protected Amino Acid | Coupling Partner | Activating Agent | Product | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Npys-Phe | Gly-OEt | PBu3 | Npys-Phe-Gly-OEt | 91 | pearson.com |

| Npys-Ala | Gly-OEt | PBu3 | Npys-Ala-Gly-OEt | 88 | pearson.com |

| Z-Ala-Phe | Npys-Gly-ONp | - | Z-Ala-Phe-Gly-ONp | 85 | pearson.com |

Thiol/Disulfide Exchange Mechanisms Initiated by the Npys Group

The Npys group is widely used to protect the thiol group of cysteine and to activate it for the formation of disulfide bonds. nih.gov When an Npys-protected cysteine residue reacts with a free thiol, a thiol/disulfide exchange reaction occurs, leading to the formation of a new, unsymmetrical disulfide bond and the release of 3-nitro-2-thiopyridone. This reaction is highly efficient and proceeds under mild conditions.

The mechanism of thiol-disulfide exchange is analogous to an S(_N)2 reaction, where the thiolate anion of the free thiol acts as the nucleophile, attacking the electrophilic sulfur of the Npys-cysteine disulfide. This proceeds through a transient, linear trisulfide-like transition state. acs.org The stability of the leaving group, the 3-nitro-2-thiolate anion, which is stabilized by the electron-withdrawing nitro group, drives the reaction to completion.

The rates of these exchange reactions are dependent on the pKa of the attacking thiol, with more basic thiols generally reacting faster. acs.org This reactivity has been exploited for the regioselective formation of multiple disulfide bonds in complex peptides.

Table 2: Efficiency of Npys-Mediated Disulfide Bond Formation

This table shows the conversion rates for the formation of intramolecular disulfide bonds in peptides using Npys-OPropNa, a water-soluble Npys derivative, demonstrating the high efficiency of this method.

| Peptide | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|

| Linear precursor of Oxytocin (B344502) | 30 min | ~95 | acs.org |

| Linear precursor of Adrenomedullin | 30 min | 89 | acs.org |

Influence of the Nitro Group on Reactivity

The nitro group at the 3-position of the pyridine (B92270) ring plays a crucial role in modulating the reactivity of the Npys moiety.

Electronic Effects on Pyridine Ring and Sulfenyl Moiety

The nitro group is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. researchgate.net This significantly reduces the electron density of the pyridine ring, making it more electrophilic. The electron-withdrawing nature of the nitro group is transmitted to the sulfenyl sulfur atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Computational studies on nitropyridine derivatives have quantified the electron-withdrawing effects. The presence of a nitro group generally decreases the aromaticity of the pyridine ring, which can be correlated with its increased reactivity towards nucleophiles. researchgate.net The charge of the Substituent Active Region (cSAR) is a descriptor used to characterize the electronic effect of substituents, and for the nitro group, it confirms its strong electron-accepting character. researchgate.net

Role in Facilitating Specific Reaction Pathways

The electronic activation provided by the nitro group is key to the specific reaction pathways of the Npys moiety. In the context of nucleophilic attack at the sulfur center, the increased electrophilicity of the sulfur atom accelerates the reaction rate.

For thiol/disulfide exchange reactions, the nitro group plays a dual role. It not only activates the sulfur atom for the initial nucleophilic attack by a thiol but also stabilizes the resulting 3-nitro-2-thiolate leaving group. The resonance stabilization of the negative charge on the thiolate by the nitro group makes it a very good leaving group, thus driving the equilibrium of the exchange reaction towards the formation of the new disulfide bond.

In the oxidation-reduction condensation pathway for peptide synthesis, the electron-withdrawing nitro group facilitates the initial attack of the phosphine on the sulfenyl sulfur. By making the sulfur more electron-deficient, it enhances the rate of formation of the key phosphonium intermediate, which is the activated species for the subsequent peptide bond formation. The presence of the nitro group is therefore essential for the Npys moiety to function effectively as a protecting group that can be readily activated for coupling reactions.

Cleavage and Deprotection Mechanisms

The N-(3-Nitro-2-pyridinesulfenyl) group exhibits distinct stability characteristics in acidic environments. It is readily cleaved by treatment with very dilute hydrochloric acid (HCl), such as 0.1-0.2 N HCl in dioxane. nih.gov However, it demonstrates notable resistance to stronger acids like trifluoroacetic acid (TFA) and 88% formic acid. nih.gov This differential stability is a key feature that allows for its selective removal in the presence of other acid-labile protecting groups commonly used in peptide synthesis, such as the tert-butoxycarbonyl (Boc) group.

While the S-Npys protection of cysteine is generally stable to "high" HF acidolysis, it has been shown to be less stable under "low-high" HF conditions, leading to significant deprotection of the thiol group. nih.gov The stability of the Npys group is also influenced by the presence of thiols in the acidic cleavage cocktail; for instance, it is not stable to HF:anisole (9:1) when a thiol is present. researchgate.net

Table 1: Acid Stability of the Npys Protecting Group

| Acid Condition | Stability of Npys Group | Reference |

| 0.1-0.2 N HCl in dioxane | Labile | nih.gov |

| Trifluoroacetic acid (TFA) | Stable | nih.govresearchgate.net |

| 88% Formic acid | Stable | nih.gov |

| "High" HF acidolysis | Stable (for S-Npys) | nih.gov |

| "Low-high" HF acidolysis | Unstable (for S-Npys) | nih.gov |

| HF:anisole (9:1) with thiol | Unstable | researchgate.net |

A highly effective and mild method for the removal of the Npys group involves thiolysis. This process utilizes thiol-containing reagents to cleave the N-S bond of the Npys moiety. One of the most specific and efficient reagents for this purpose is 2-mercaptopyridine-N-oxide. nih.gov This reagent allows for the selective and quantitative deprotection of the Nε-Npys group from lysine (B10760008) residues on a solid support. nih.gov

Other thiol reagents such as 2-mercaptopyridine (B119420) and 2-mercaptomethyl imidazole (B134444) are also effective for the thiolysis of O- and N-Npys groups. nih.gov For the deprotection of S-Npys groups, 2-mercaptoethanol (B42355) and 3-mercaptoacetic acid can be employed. nih.gov The progress of the thiolysis reaction can be conveniently monitored spectrophotometrically and is typically completed in a relatively short time. nih.gov

A study on the deprotection of the Nε-Npys group from a resin-bound peptide demonstrated that 2-mercaptopyridine-N-oxide provides an optimized method for selective and quantitative removal. nih.gov

Beyond acidic and thiolytic cleavage, other mild methods exist for the removal of the Npys group. Triphenylphosphine can be used to selectively cleave the Npys group under neutral conditions. nih.gov This method is orthogonal to many common protecting groups, including benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (B1604629) (Bzl), and tert-butyl (tBu) groups. nih.gov

Another mild deprotection strategy involves the use of ascorbate (B8700270). It has been shown that ascorbate at pH 7 and 37°C can deprotect Cys(5-Npys), although it is less efficient than for Sec(5-Npys) and requires higher concentrations and longer reaction times. nih.gov The Npys group is also compatible with standard photolytical cleavage conditions. nih.govresearchgate.net

Table 2: Mild Deprotection Reagents for the Npys Group

| Reagent | Conditions | Selectivity | Reference |

| Triphenylphosphine | Neutral | Orthogonal to Z, Boc, Fmoc, Bzl, tBu | nih.gov |

| 2-Mercaptopyridine-N-oxide | Mildly acidic or neutral | Selective for Npys | nih.gov |

| Ascorbate | pH 7, 37°C | Less efficient for Cys(Npys) | nih.gov |

Side Reactions and Selectivity Profiles in Multi-Functional Systems

The utility of a protecting group is not only defined by its cleavage conditions but also by its selectivity and the potential for side reactions during chemical transformations.

The N-(3-nitro-2-pyridinesulfenyl) group can be used for the protection of amino, hydroxyl, and thiol functional groups. nih.govnih.gov This broad specificity makes it a versatile tool in the synthesis of peptides containing a variety of functionalized amino acids. The Npys group is introduced by reacting the amino acid with 3-nitro-2-pyridinesulfenyl chloride. nih.gov

The Npys group has been successfully employed for the protection of the side chains of serine, threonine, hydroxyproline, tyrosine (hydroxyl groups), lysine (α- and ε-amino groups), and cysteine (thiol group). nih.gov Its application in protecting the thiol function of cysteine has been particularly well-documented in solid-phase peptide synthesis. nih.gov

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis. bibliomed.org While the use of the Npys protecting group is not directly cited as a primary method to prevent racemization, the choice of coupling methods and conditions during peptide bond formation is crucial. The use of certain coupling reagents in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com

Recent studies have highlighted that N-Npys-protected histidine shows greater stability compared to other similar protecting groups, which can help in preventing side reactions like redundant histidine insertion that can occur with less stable protecting groups. nih.gov While not a direct anti-racemization strategy, this increased stability contributes to a cleaner reaction profile and reduces the formation of undesired byproducts. nih.gov The prevention of side reactions is a key aspect of maintaining the integrity of the peptide chain, including its stereochemistry. bibliomed.org

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Protecting Group in Peptide and Protein Synthesis

The 3-nitro-2-pyridinesulfenyl (Npys) group is a novel and selective protecting group utilized for amino, hydroxyl, and thiol groups in peptide synthesis. nih.govnih.gov It is readily introduced by treating an amino acid with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.govnih.gov A key advantage of the Npys group is its distinct stability profile. It is resistant to acidic conditions such as trifluoroacetic acid (TFA) and formic acid, yet can be easily and selectively removed under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane) or neutral conditions using reagents like triphenylphosphine (B44618). nih.gov This stability and selective lability make it a valuable component in the strategic assembly of complex peptide chains.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. core.ac.ukbachem.com The Npys group has been successfully applied to the protection of the thiol function of cysteine in the SPPS of various peptides. nih.govresearchgate.net Its compatibility with certain SPPS strategies, particularly the Boc/benzyl (B1604629) strategy, has been demonstrated. nih.govresearchgate.net However, it has been found to be unsuitable for the Fmoc strategy. nih.govresearchgate.net The general SPPS cycle involves the attachment of the first amino acid to the resin, followed by repeated cycles of N-alpha-protecting group removal, washing, and coupling of the next protected amino acid. bachem.compeptide.com

The strategic introduction of modified amino acids is crucial for building complex peptides with specific functionalities. A prime example is the use of lysine (B10760008) derivatives to introduce branches or labels into a peptide sequence. For this purpose, N-alpha-Boc-N-epsilon-Npys-L-lysine is a key reagent. nih.gov This compound allows for the incorporation of a lysine residue where the alpha-amino group is protected by the acid-labile Boc group, and the epsilon-amino group is protected by the Npys group. The synthesis of N-alpha-Boc-N-epsilon-Npys-L-lysine has been a subject of study to make it more accessible for its use in SPPS. nih.gov The Boc group on the alpha-amino position is used for temporary protection during the stepwise elongation of the peptide chain in Boc-based SPPS. peptide.compeptide.com

| Parameter | Description |

| SPPS Strategy | Primarily Boc/Bzl chemistry. nih.govresearchgate.netpeptide.com |

| Key Reagent | N-alpha-Boc-N-epsilon-Npys-L-lysine. nih.gov |

| Function | Introduces a lysine residue with an orthogonally protected side chain. nih.gov |

| Alpha-Amine Protection | tert-Butyloxycarbonyl (Boc), removed by acid (e.g., TFA). nih.govpeptide.com |

| Side-Chain Protection | 3-Nitro-2-pyridinesulfenyl (Npys), stable to TFA. nih.govnih.gov |

Orthogonal protection schemes are fundamental to the synthesis of complex, multifunctional peptides. peptide.comnih.gov Such strategies allow for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. peptide.com The Npys group plays a significant role in these strategies due to its unique cleavage conditions. nih.govnih.gov

A powerful orthogonal strategy involves using the Npys group in conjunction with the fluorenylmethoxycarbonyl (Fmoc) group. nih.gov For instance, a peptide template can be synthesized with the epsilon-amino functions of different lysine residues protected by either Npys or Fmoc groups. nih.gov The Fmoc group is base-labile (removed by piperidine), while the Npys group is stable to this condition but can be selectively cleaved using reagents like 2-mercaptopyridine-N-oxide under neutral conditions. nih.govnih.gov This orthogonality allows for the sequential and specific deprotection of lysine side chains for the attachment of different peptide chains or other molecules. nih.gov

| Protecting Group | Chemical Structure | Cleavage Condition | Orthogonality |

| Npys | 3-Nitro-2-pyridinesulfenyl | Triphenylphosphine or 2-pyridinethiol 1-oxide (neutral); mild HCl. nih.govnih.gov | Orthogonal to Fmoc and Boc groups. nih.govnih.gov |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% piperidine (B6355638) in DMF). peptide.comchempep.com | Orthogonal to Npys and acid-labile groups (Boc, tBu). nih.govpeptide.com |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA). peptide.comwikipedia.org | Orthogonal to Fmoc and Npys (under neutral cleavage). nih.govpeptide.com |

While SPPS is dominant in research settings, solution-phase peptide synthesis remains important, particularly for large-scale industrial production and for certain peptide structures that are difficult to assemble on a solid support. wikipedia.orglibretexts.orgspringernature.com In this classical approach, protected amino acids and peptide fragments are coupled in solution, followed by purification of the intermediate product at each step. libretexts.org

The Npys group is also applicable in solution-phase methodologies. nih.gov Its stability and selective removal properties are as advantageous here as they are in SPPS. A key feature of the N-Npys group is its ability to be activated by the addition of a tertiary phosphine (B1218219) in the presence of a carboxylic acid (RCOOH), leading to the formation of a peptide bond via an oxidation-reduction condensation reaction. nih.gov This allows for peptide synthesis without a formal deprotection step, streamlining the process. nih.gov

Template-Assembled Synthetic Peptides (TASPs) are complex macromolecules designed to mimic the folded structures of natural proteins. nih.govresearchgate.net They are constructed by attaching secondary structure elements, such as alpha-helices, to a topological template, which directs their folding into a predetermined tertiary structure. nih.govresearchgate.netdtic.mil

The synthesis of TASPs often relies on sophisticated orthogonal protection strategies during SPPS, where the Npys group has proven to be highly effective. nih.gov A template, often a cyclic peptide, is synthesized containing lysine residues at specific positions. nih.govnih.gov The side chains of these lysines are differentially protected, for example, with Fmoc and Npys groups. nih.gov This allows for the addressable, stepwise attachment of different peptide chains to the template. nih.gov The selective deprotection of the Npys group from the lysine epsilon-amino function on the resin-bound template is a critical step in this process, enabling the covalent attachment of a peptide chain at that specific site. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Facilitating Disulfide Bond Formation in Peptides and Proteins

Beyond its role as a simple protecting group, the Npys group has a highly valuable dual function: it not only protects a thiol group (typically on a cysteine residue) but also activates it for disulfide bond formation. nih.govnih.govresearchgate.net This property is exploited for the regioselective formation of intramolecular or intermolecular disulfide bonds, which are crucial for stabilizing the three-dimensional structures of many peptides and proteins. nih.gov

The Cys(Npys) residue, once incorporated into a peptide, can react selectively and rapidly with a free thiol group of another cysteine residue in a thiol-disulfide exchange reaction. nih.govresearchgate.net This reaction proceeds under mild conditions and results in the formation of a new disulfide bridge, with the release of 3-nitro-2-thiopyridone. nih.gov This characteristic is particularly useful in several contexts:

Peptide-Protein Conjugation : An Npys-activated peptide can be efficiently conjugated to a protein that has a free cysteine residue. nih.govnih.gov

Cyclic Peptide Synthesis : Intramolecular disulfide bonds can be formed to create cyclic peptides. researchgate.net Novel reagents like methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) have been developed to act as mild oxidizing agents that facilitate intramolecular disulfide bond formation from two free thiols under mildly acidic conditions. nih.govresearchgate.net

Solid-Phase Disulfide Ligation : A method has been developed for disulfide ligation on a solid phase, where two different cysteine-containing peptide fragments can be linked via a disulfide bond before subsequent cyclization through amide bond formation. researchgate.net

This dual protection-activation nature makes the Npys group a powerful tool for constructing complex, disulfide-linked peptide and protein architectures with high precision. nih.govnih.gov

Regioselective Formation of Intramolecular Disulfides

The Npys moiety is instrumental in directing the formation of disulfide bonds within a single peptide chain, a key step in synthesizing cyclic peptides. Reagents such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) have been shown to be effective for inducing intramolecular disulfide bond formation between two thiol groups on a peptidyl resin. researchgate.net This process is highly efficient under mildly acidic conditions. researchgate.net

The reaction proceeds through a plausible mechanism where an active disulfide is formed via the interaction between the Npys reagent and a thiol group on the peptide. researchgate.net This activated intermediate then readily reacts with a second proximal thiol group within the same molecule, leading to the desired intramolecular disulfide bridge with high regioselectivity. researchgate.net This method avoids many of the side reactions associated with harsher oxidation methods, such as the unwanted modification of sensitive amino acid residues like methionine and tryptophan. researchgate.net

Preparation of Unsymmetrical and Cyclic Disulfides

The Npys group excels in facilitating the creation of unsymmetrical disulfides, where two different thiol-containing molecules are linked. The Npys derivative of cysteine, Boc-Cys(Npys)-OH, can be incorporated into a peptide chain using solid-phase synthesis. researchgate.net This Npys-activated peptide is stable in standard synthesis conditions but reacts selectively with the free thiol of a second, different peptide to yield a single product containing an unsymmetrical disulfide bond. researchgate.net This controlled, stepwise approach is a significant advantage over oxidative methods that often result in a mixture of symmetrical and unsymmetrical products.

This same principle is the foundation for synthesizing cyclic disulfide peptides. nih.gov By generating a disulfide bond between two peptide fragments, one of which is activated with an Npys group, an entropically favorable intramolecular reaction is set up. researchgate.net This strategy was famously applied to the efficient synthesis of oxytocin (B344502), a cyclic nonapeptide. researchgate.netnih.gov

One-Pot Disulfide-Driven Cyclic Peptide Synthesis Strategies

A significant advancement in peptide synthesis is the development of one-pot disulfide-driven cyclic peptide synthesis (DdCPS) utilizing Npys chemistry. jst.go.jpresearchgate.net This solid-phase strategy streamlines the entire process, from peptide chain elongation to the final cyclized product, minimizing complex purification steps. jst.go.jpresearchgate.netnih.gov

The synthesis of the nonapeptide hormone oxytocin serves as a prime example of this methodology. The process involves several key on-resin steps:

Peptide Elongation: Standard solid-phase synthesis builds the linear peptide sequence. jst.go.jpnih.gov

Npys-Sulfenylation: The side chain of a cysteine residue is activated with a 3-nitro-2-pyridinesulfenate reagent. jst.go.jpnih.gov

Disulfide Ligation: A second peptide fragment containing a free thiol group is introduced, forming a disulfide bond with the Npys-activated, resin-bound peptide. jst.go.jpnih.gov

Intramolecular Cyclization: An amide bond is formed between the ends of the now-linked fragments, driven by the proximity afforded by the disulfide tether. researchgate.netjst.go.jpnih.gov

Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin and deprotected. jst.go.jpnih.gov

This one-pot synthesis of oxytocin was achieved with an isolated yield of 28% over 13 steps, demonstrating the efficiency of the Npys-driven strategy. jst.go.jpresearchgate.netnih.gov

| Step | Description | Reagent/Method | Purpose |

| 1 | Peptide Chain Elongation | Solid-Phase Peptide Synthesis (SPPS) | Assemble linear peptide sequence on resin. |

| 2 | On-Resin Npys-Sulfenylation | 3-nitro-2-pyridinesulfenates (Npys-ORs) | Activate the side-chain thiol of a Cysteine residue. jst.go.jp |

| 3 | Disulfide Ligation | Thiol from a second peptide fragment | Form a disulfide bond between the two fragments. jst.go.jp |

| 4 | Intramolecular Cyclization | Ag+-promoted thioester method | Form the cyclic amide backbone. jst.go.jpnih.gov |

| 5 | Cleavage/Deprotection | Acid treatment (e.g., TFA) | Release the final, pure cyclic peptide from the solid support. jst.go.jp |

Applications in Chemical Ligation and Bioconjugation

The specific and mild reactivity of the Npys group makes it a powerful tool for chemical ligation and the bioconjugation of peptides to larger proteins.

Conjugation to Peptides and Proteins via Thiol Reactions

The Npys group provides a method for controlled, directed conjugation of peptides to proteins. An S-Npys-activated peptide can be prepared and purified, offering a stable intermediate that is resistant to the acidic conditions often used in peptide synthesis. nih.gov This activated peptide can then be attached to a protein that has been functionalized with a free mercapto (thiol) group. nih.gov The reaction proceeds under mild conditions via a thiol-disulfide exchange, forming a stable disulfide link between the peptide and the protein. nih.govnih.gov A key advantage of this method is that the progress of the conjugation can be monitored by spectrophotometrically measuring the release of the byproduct, 3-nitro-2-thiopyridone. nih.gov

Strategies for Site-Specific Chemical Modification of Proteins

The inherent selectivity of the Npys group for cysteine residues allows for the site-specific chemical modification of proteins. nih.gov By using genetic engineering techniques to introduce a cysteine residue at a specific, desired location on a protein, researchers can create a unique chemical handle for modification. nih.govresearchgate.net An Npys-derivatized molecule, such as N-(3-Nitro-2-pyridinesulfenyl)-L-leucine or an Npys-activated peptide, will then react exclusively with the engineered thiol group, leaving the rest of the protein untouched. nih.gov This strategy enables the precise attachment of various probes, tags, or other functional molecules to a predetermined site on a protein, which is invaluable for studying protein function and localization. researchgate.net

Investigations in Biochemical Systems (Excluding Clinical Studies)

Beyond synthesis, Npys-containing compounds are utilized as tools in biochemical research to probe and influence biological systems. The specific reactivity with thiols allows for the targeted inhibition of certain enzymes.

For instance, peptide derivatives containing an S-(3-nitro-2-pyridinesulfenyl)cysteine, or C(Npys), have been shown to be potent inhibitors of a serine-thiol proteinase from the fungal pathogen Paracoccidioides brasiliensis. researchgate.netnih.gov The inhibition is due to the specific reaction of the C(Npys) moiety with a free thiol group in the enzyme's active site, forming a disulfide bond and blocking its catalytic activity. nih.gov The inhibition was found to be reversible with the addition of a reducing agent like dithioerythritol. researchgate.net

Research showed that the inhibitory potency depended on the peptide sequence and the position of the C(Npys) group, highlighting its use in developing highly specific enzyme inhibitors for research purposes. nih.gov

| Inhibitor Compound | Ki (Inhibitory Constant) | Note |

| Bzl-C(Npys)KRLTL-NH₂ | 16 nM | C(Npys) at the N-terminus. nih.gov |

| Bzl-MKRLTLC(Npys)-NH₂ | 160 nM | C(Npys) at the C-terminus. nih.gov |

| Boc-C(Npys) | 1.7 µM | Weaker inhibitor, likely due to lower binding affinity. nih.gov |

Furthermore, the "L-leucine" component of the title compound is itself a crucial biomolecule. Leucine (B10760876) is an essential branched-chain amino acid known to stimulate muscle protein synthesis by activating the mTORC1 signaling pathway. nih.gov Investigations into leucine's role show it influences lipid metabolism and insulin (B600854) sensitivity, making it a key area of study in metabolic research. nih.gov The use of radiolabeled L-leucine is a common method in biochemical studies to track rates of protein synthesis and metabolism. revvity.com

Studies on Cellular Uptake Mechanisms (e.g., related N-acetyl-L-leucine and OAT transporters)

While direct studies on the cellular uptake of this compound are limited, research on the closely related N-protected amino acid, N-acetyl-L-leucine, provides significant insight into how N-terminal modification can dramatically alter cellular transport mechanisms.

Studies show that the acetylation of L-leucine causes a fundamental switch in its primary cellular transporters. intrabio.comnih.govbiorxiv.org L-leucine, a zwitterion at physiological pH, is primarily taken up by the L-type Amino Acid Transporter (LAT), which has a high affinity but low capacity. intrabio.combiorxiv.org In contrast, N-acetylation removes the positive charge from the amino group, converting the molecule into an anion at physiological pH. nih.govbiorxiv.org

This change in physicochemical properties redirects the molecule's uptake to different transporters. N-acetyl-L-leucine is recognized and transported by Organic Anion Transporters (OAT), specifically OAT1 and OAT3, as well as the Monocarboxylate Transporter 1 (MCT1). nih.govresearchgate.netbiorxiv.org These transporters have a lower affinity but a much higher capacity compared to the LAT transporter. intrabio.com This switch explains why N-acetyl-L-leucine can be effective as a therapeutic agent where L-leucine is not, as it avoids the saturation kinetics that limit the uptake of L-leucine. intrabio.combiorxiv.org

Table 2: Comparison of Transporter Kinetics for L-Leucine and N-acetyl-L-leucine

| Compound | Primary Transporter(s) | Affinity (Km) | Key Characteristic |

|---|---|---|---|

| L-Leucine | L-type Amino Acid Transporter (LAT) | ~0.2 mM | High affinity, low capacity. intrabio.com |

| N-acetyl-L-leucine | Organic Anion Transporters (OAT1, OAT3) | ~10 mM | Low affinity, high capacity. intrabio.combiorxiv.org |

Enzymatic Transformations Involving N-Protected Amino Acids

The use of N-protected amino acids is a cornerstone of modern biocatalysis and chemical synthesis, allowing for precise control over enzymatic reactions. nih.gov Protecting the amino group, as in this compound, prevents unwanted side reactions and directs the enzyme to act on other parts of the molecule.

The 3-nitro-2-pyridinesulfenyl (Npys) group, in particular, is a widely used protecting group for amines in peptide chemistry. nih.gov In enzymatic transformations, such protection is crucial. For instance, in the kinetic resolution of amino acids, temporary N-acylation allows lipases to selectively act on the ester group of one enantiomer, enabling the separation of racemic mixtures. researchgate.net

Furthermore, enzymatic reactions like transamination, which involve the transfer of an amino group, rely on the availability of a free amine. youtube.com These reactions, catalyzed by aminotransferases that use pyridoxal-5'-phosphate (PLP) as a coenzyme, can be controlled by using an N-protected amino acid as a starting material, thereby preventing it from participating in the transamination process. youtube.comnih.gov This strategy allows chemists and biochemists to perform highly selective transformations on complex molecules that would otherwise be challenging due to multiple reactive functional groups. nih.gov

Advanced Spectroscopic and Analytical Methodologies Development

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and dynamics of molecules in solution. For this compound, advanced NMR experiments can provide detailed insights into its conformational preferences, which are influenced by the bulky and electronically distinct Npys group.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are fundamental for verifying the primary structure. The chemical shifts of the protons and carbons in the leucine (B10760876) and the 3-nitro-2-pyridinesulfenyl moieties provide initial structural confirmation.

Two-dimensional (2D) NMR techniques are employed for a more in-depth conformational analysis. nih.govias.ac.in These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within the leucine and pyridyl fragments, confirming connectivity.

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, which is useful for assigning the complete leucine side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the molecule's conformation and the relative orientation of the pyridinesulfenyl group with respect to the leucine backbone. ias.ac.in

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These spectra correlate protons with directly attached (HSQC) or more distant (HMBC) ¹³C or ¹⁵N atoms, aiding in the unambiguous assignment of all carbon and nitrogen signals and confirming the linkage between the sulfur of the Npys group and the nitrogen of the leucine.

By integrating data from these advanced NMR experiments, a detailed 3D model of the predominant conformation(s) of this compound in solution can be constructed. nih.govmdpi.com The conformational dynamics, such as restricted rotation around the S-N bond, can also be investigated using variable temperature NMR studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Leucine α-CH | 3.5 - 4.5 | 50 - 60 |

| Leucine β-CH₂ | 1.5 - 1.9 | 40 - 45 |

| Leucine γ-CH | 1.4 - 1.8 | 24 - 26 |

| Leucine δ-CH₃ | 0.8 - 1.0 | 21 - 23 |

| Leucine COOH | 10 - 13 (or exchangeable) | 170 - 180 |

| Pyridyl H-4 | 7.2 - 7.6 | 120 - 125 |

| Pyridyl H-5 | 6.8 - 7.2 | 118 - 122 |

| Pyridyl H-6 | 8.2 - 8.6 | 145 - 150 |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing highly accurate mass measurements that can confirm its elemental composition with a high degree of confidence.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for such molecules. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass of the parent ion with sub-ppm accuracy.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the protonated or deprotonated molecule. This analysis provides structural verification by identifying characteristic fragment ions. The fragmentation of this compound is expected to yield specific ions corresponding to the loss of the nitro group, cleavage of the S-N bond, and fragmentation of the leucine side chain. nih.govrsc.orgnih.govresearchgate.net

Table 2: Predicted HRMS Fragmentation Pattern for [M+H]⁺ of this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| [M+H - NO₂]⁺ | Loss of the nitro group |

| [M+H - Leucine]⁺ | Cleavage of the N-S bond, retaining the Npys moiety |

| [Leucine+H]⁺ | Cleavage of the N-S bond, yielding the protonated leucine |

| [Npys]⁺ | 3-Nitro-2-pyridinesulfenyl cation |

| [Leucine - COOH]⁺ | Loss of the carboxylic acid group from the leucine fragment |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent tools for identifying specific functional groups present in this compound. americanpharmaceuticalreview.comsci-hub.st

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups. Key expected absorptions include:

N-H stretch: Around 3300 cm⁻¹ from the amine group.

O-H stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl.

N-O stretches (asymmetric and symmetric): Strong bands typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the nitro group.

C=C and C=N stretches: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine (B92270) ring. aps.org

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. encyclopedia.pub Expected characteristic signals include:

S-N stretch: A weak to medium intensity band.

Pyridine ring breathing modes: Strong, sharp bands characteristic of the substituted pyridine ring.

NO₂ symmetric stretch: A strong band that complements the IR data.

The combination of IR and Raman spectra provides a detailed vibrational fingerprint of the molecule, useful for routine identification and quality control. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | ~3300 | Weak |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Medium |

| NO₂ Asymmetric Stretch | 1500-1550 | Medium |

| NO₂ Symmetric Stretch | 1300-1350 | Strong |

| Pyridine Ring Vibrations | 1400-1600 | Strong |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from starting materials, by-products, and other impurities, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. tandfonline.com

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for the analysis of moderately polar to non-polar compounds. For this compound, a C18 or C8 column would be a suitable stationary phase. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). acs.org A gradient elution, where the concentration of the organic modifier is increased over time, would likely be necessary to achieve a good separation of the target compound from more polar or more non-polar impurities. The acidic nature of the analyte (due to the carboxylic acid group) means that a low pH mobile phase (e.g., pH 2-3) is often used to suppress the ionization of the carboxyl group and achieve better peak shape and retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds. lci-koeln.dethermofisher.comnih.gov In HILIC, a polar stationary phase (such as bare silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water. chromatographyonline.commac-mod.com this compound, with its polar nitro and carboxylic acid groups, is a candidate for HILIC separation. This technique can offer a different selectivity compared to RP-HPLC and may be advantageous for separating it from certain impurities. The elution order in HILIC is generally the opposite of that in RP-HPLC, with more polar compounds being more strongly retained.

The development of a robust HPLC method, whether RP or HILIC, requires systematic optimization of parameters such as the stationary phase, mobile phase composition (including organic modifier and buffer pH), column temperature, and flow rate to achieve the desired resolution, peak shape, and analysis time.

Table 4: Starting Conditions for HPLC Method Development

| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18, 5 µm | Bare Silica or Amide, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | 10:90 Acetonitrile:Water with 10 mM Ammonium Formate |

| Gradient | 5-95% B over 20 minutes | 95-50% A over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm and 330 nm | UV at 254 nm and 330 nm |

Development of High-Performance Liquid Chromatography (HPLC) Methods

Chiral Stationary Phase Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is critical for any chiral compound intended for biological or pharmaceutical applications. For N-protected amino acids like this compound, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard. sigmaaldrich.comaltabioscience.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Research Findings: CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica support, are highly effective for resolving a wide range of racemic compounds, including N-protected amino acids. mdpi.comeuropeanpharmaceuticalreview.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. For this compound, the nitro group, the pyridine ring, and the leucine side chain all play a role in the chiral recognition process. Similarly, macrocyclic glycopeptide-based CSPs, like those using teicoplanin or vancomycin, have demonstrated broad enantioselectivity for various amino acid derivatives by providing multiple chiral centers and interaction sites. chromatographyonline.com

The choice of mobile phase is also critical. In reversed-phase mode, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used. phenomenex.com The pH and ionic strength of the buffer can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and resolution. For N-protected amino acids, baseline resolution can often be achieved with analysis times under 25 minutes using isocratic conditions. phenomenex.com

Table 1: Representative HPLC-CSP Conditions for N-Protected Amino Acid Analysis

| Parameter | Typical Setting | Rationale for this compound |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Proven efficacy for a broad range of chiral N-protected amino acids. mdpi.comeuropeanpharmaceuticalreview.com |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical dimensions providing good efficiency and resolution. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good solubility and sharp peak shapes. Acid modifier suppresses ionization of the carboxyl group. phenomenex.com |

| Flow Rate | 1.0 mL/min | Optimal for balancing analysis time and separation efficiency. |

| Detection | UV at 254 nm and/or specific wavelength for the Npys group | The nitro-pyridinesulfenyl chromophore allows for sensitive UV detection. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, amino acids and their derivatives like this compound are generally non-volatile due to their polar nature and the presence of carboxyl and amino groups. Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC-MS analysis. jfda-online.comresearchgate.net

Research Findings: A common derivatization strategy for amino acids involves silylation, which converts polar functional groups (-COOH, -NH2) into their corresponding trimethylsilyl (B98337) (TMS) esters and amides. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net An alternative is acylation followed by esterification. While effective, derivatization adds complexity and potential for side reactions. researchgate.net

Once derivatized, the compound can be separated on a GC column, often a non-polar or medium-polarity capillary column, and detected by a mass spectrometer. researchgate.net The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecule, which aids in its identification. ingenieria-analitica.com For this compound, the resulting mass spectrum would be expected to show characteristic fragments corresponding to the leucine side chain, the derivatized carboxyl group, and the 3-nitro-2-pyridinesulfenyl moiety.

Supercritical Fluid Chromatography (SFC) in Separation Science

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both normal and reversed-phase HPLC for chiral separations. selvita.comresearchgate.net The technique typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like methanol. chromatographyonline.com

Research Findings: SFC offers several advantages over HPLC for the analysis of compounds like this compound. The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution. afmps.be This results in shorter analysis times and higher throughput. chromatographyonline.com Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally friendly technique. selvita.com

The same chiral stationary phases used in HPLC can also be employed in SFC. chromatographyonline.com Polysaccharide-based CSPs are particularly popular and have shown excellent performance in SFC for the enantioseparation of a wide variety of chiral compounds. europeanpharmaceuticalreview.comafmps.be The selectivity in SFC can be tuned by adjusting parameters such as the co-solvent percentage, the type of additive (acidic or basic), back pressure, and temperature, offering a high degree of flexibility in method development. afmps.be Recent studies show that SFC is becoming a dominant technique for enantiomeric separation and purification. europeanpharmaceuticalreview.com

Table 2: Comparison of HPLC and SFC for Chiral Analysis

| Feature | HPLC | SFC | Reference |

| Primary Mobile Phase | Aqueous/Organic Solvents | Supercritical CO2 | chromatographyonline.com |

| Analysis Time | Longer | Shorter | afmps.be |

| Solvent Consumption | High | Low | selvita.com |

| Separation Efficiency | Good | High | chromatographyonline.com |

| Environmental Impact | Higher | Lower | selvita.com |

| Cost | Higher operational cost | Lower operational cost | researchgate.net |

Integration of Analytical Techniques for Complex Mixture Analysis

The analysis of this compound, especially within complex biological or synthetic matrices, often requires the combination of multiple analytical techniques to achieve the necessary selectivity and sensitivity. ijpsjournal.com

LC-MS/MS and Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Targeted Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the targeted analysis of specific compounds in complex mixtures. asiapharmaceutics.infoyoutube.com The initial LC separation reduces matrix effects, and the two stages of mass spectrometry (MS/MS) provide exceptional selectivity and sensitivity. For this compound, a specific precursor ion can be selected in the first mass analyzer, fragmented, and then a characteristic product ion is monitored by the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM), allows for accurate quantification even at very low concentrations. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to the analysis. nih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge. youtube.com This technique is particularly powerful for separating isomers, including diastereomers and even epimers, that may not be resolved by chromatography or mass spectrometry alone. researchgate.net For a complex sample containing this compound and potentially its D-enantiomer or other structurally similar impurities, IM-MS could provide baseline separation of these species based on their different gas-phase conformations (collision cross-section), thereby enhancing analytical confidence. youtube.comresearchgate.net

Hyphenated Techniques for Enhanced Resolution and Detection

The concept of "hyphenation" involves coupling a separation technique with one or more spectroscopic detection methods to gain comprehensive information about an analyte. scholarsrepository.comajrconline.org This approach significantly enhances resolving power and detection capabilities. ijpsjournal.com

Research Findings: For a comprehensive characterization of a sample containing this compound, multi-dimensional chromatography systems, such as two-dimensional LC (2D-LC), can be employed. asiapharmaceutics.info In a typical 2D-LC setup, the sample is subjected to a first separation (e.g., based on hydrophobicity) and then fractions are automatically transferred to a second column for an orthogonal separation (e.g., a chiral separation). This greatly increases the peak capacity and allows for the resolution of components in highly complex mixtures.

The coupling of liquid chromatography to other detectors besides MS, such as Fourier-transform infrared spectroscopy (LC-IR), can provide complementary information. ijarnd.com While less common, LC-IR can yield data on the functional groups present in an eluted peak, which can aid in structural confirmation. The combination of these advanced, hyphenated techniques provides a powerful toolkit for the exhaustive analysis of this compound, ensuring its identity, purity, and quantification in any given matrix.

Computational and Theoretical Chemistry of N 3 Nitro 2 Pyridinesulfenyl L Leucine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the energetics of chemical reactions.

A detailed analysis of the electronic structure of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine would reveal critical information about its stability and reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for such purposes.

The electronic character of this molecule is largely dictated by the interplay between the electron-withdrawing nitro group (-NO2) on the pyridine (B92270) ring and the electron-donating character of the sulfur atom and the leucine (B10760876) backbone. The 3-nitro-2-pyridinesulfenyl (Npys) group is known for its role as a protecting group in peptide synthesis, a function that is intrinsically linked to its electronic properties. nih.gov

Key areas of investigation would include:

Molecular Orbital (MO) Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to have significant contributions from the sulfur atom and the pyridine ring's π-system, while the LUMO is expected to be localized on the nitro-substituted pyridine ring due to the strong electron-withdrawing nature of the nitro group. mdpi.com

Electron Density Distribution and Electrostatic Potential: Mapping the electron density surface would highlight regions of high and low electron concentration. The molecular electrostatic potential (MEP) map would visually represent the regions most susceptible to electrophilic and nucleophilic attack. The nitro group would create a region of significant positive electrostatic potential on the pyridine ring, while the carboxyl group of the leucine moiety and the nitrogen atoms would be regions of negative potential.

Mulliken and Natural Population Analysis (NPA): These analyses would provide quantitative measures of the partial charges on each atom, offering a more detailed picture of the charge distribution and bond polarities within the molecule.

A hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated from such a study.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311++G(d,p) | -6.8 | -2.5 | 4.3 | 5.2 |

| HF | 6-311++G(d,p) | -8.2 | 1.1 | 9.3 | 5.8 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from quantum chemical calculations.

The Npys group is often used as a protecting group for amines in peptide synthesis and is involved in the formation of disulfide bonds. nih.govnih.gov Quantum chemical calculations can be instrumental in elucidating the mechanisms of these reactions.

By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational studies could investigate:

Deprotection Mechanisms: The removal of the Npys group is a critical step in its application. nih.gov Computational modeling could compare different deprotection reagents and pathways, determining which is the most energetically favorable.

Disulfide Bond Formation: The Npys group can act as an activator for disulfide bond formation. nih.gov Theoretical calculations could model the reaction between an Npys-protected amino acid and a free thiol, elucidating the structure of the transition state and the reaction intermediates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, particularly within the leucine side chain and around the sulfur-nitrogen bond. MD simulations can explore the accessible conformations of the molecule and their relative stabilities.

Such studies would involve:

Ramachandran-like Plots: For the peptide backbone, though small in this case, analysis of the phi (Φ) and psi (Ψ) dihedral angles can reveal preferred conformations.

Principal Component Analysis (PCA): PCA of the MD trajectory can identify the dominant modes of motion, revealing the most significant conformational changes the molecule undergoes.

Radius of Gyration: This parameter provides a measure of the molecule's compactness over time, indicating whether it adopts a more extended or globular conformation.

The behavior of this compound in different environments is critical for its application. MD simulations are well-suited to study these interactions.

Solvation Effects: Simulating the molecule in an explicit solvent, such as water or an organic solvent like dichloromethane (B109758) (often used in synthesis), can reveal how the solvent molecules arrange themselves around the solute. nih.gov This includes the formation of hydrogen bonds between the solvent and the carboxyl and nitro groups of the molecule.

Intermolecular Interactions: MD simulations can also model the interaction of this compound with other molecules, such as other amino acids or reagents, providing a dynamic view of the processes leading up to a chemical reaction.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant if this compound or its derivatives are being investigated as potential inhibitors of enzymes. For instance, related Npys-containing compounds have been studied as inhibitors of thiol proteinases. nih.govresearchgate.net

The process involves:

Preparation of the Receptor and Ligand: This involves generating 3D structures of the target protein (receptor) and the ligand (this compound).

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex.

A hypothetical docking result table is shown below, illustrating the kind of data that would be produced.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cathepsin B | -8.5 | Cys29, His110, Gly23 | Covalent (disulfide), Hydrogen Bond, van der Waals |

| Papain | -7.9 | Cys25, His159, Trp177 | Covalent (disulfide), Hydrogen Bond, Pi-Stacking |

Note: This table is for illustrative purposes only. The target proteins are chosen based on the known activity of related compounds, and the results are hypothetical.

These computational predictions can guide the synthesis of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance its binding to the target.

Ligand-Protein Interaction Modeling (e.g., enzyme active sites)

The interaction of a ligand like this compound with a protein, particularly within an enzyme's active site, is a dynamic process governed by a multitude of non-covalent forces. Computational modeling provides a powerful avenue to simulate and analyze these interactions at an atomic level. Methodologies such as molecular docking and molecular dynamics (MD) simulations are central to this endeavor. nih.govnih.govyoutube.commdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.comlcbio.plyoutube.com

Molecular docking would be the initial step to predict the preferred binding orientation of this compound within a target protein's binding pocket. nih.govmdpi.com This is a computationally efficient method that samples a vast number of possible conformations and orientations of the ligand relative to the protein, scoring them based on a force field that approximates the binding energy. mdpi.com For instance, in a hypothetical docking scenario with a protease, the leucine side chain would likely explore hydrophobic pockets, while the nitro-pyridinesulfenyl group could form specific hydrogen bonds or π-stacking interactions with residues in the active site.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.govyoutube.comnih.govmdpi.com An MD simulation would track the movements of every atom in the system over time, typically on the nanosecond to microsecond timescale, by solving Newton's equations of motion. youtube.com This allows for the observation of conformational changes in both the ligand and the protein upon binding, the role of solvent (water) molecules in mediating interactions, and the stability of the binding pose predicted by docking. nih.govnih.gov Key interactions that would be monitored include:

Hydrogen Bonds: The nitro group and the carboxylic acid moiety of the leucine are prime candidates for forming hydrogen bonds with polar or charged residues in the enzyme's active site.

Hydrophobic Interactions: The isobutyl side chain of the leucine residue would favorably interact with nonpolar residues like valine, isoleucine, or phenylalanine within the binding site.

π-π Stacking: The aromatic pyridyl ring could engage in stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

By analyzing the MD trajectory, one can calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM/GBSA, which provide a more quantitative estimate of the binding affinity than docking scores alone. mdpi.com

Prediction of Substrate or Inhibitor Binding Modes

The 3-nitro-2-pyridinesulfenyl (Npys) group is well-documented as a thiol-protecting group in peptide synthesis and has been incorporated into peptide inhibitors to target cysteine proteases. nih.gov The Npys moiety can react with a free thiol group, such as that of a cysteine residue in an enzyme's active site, to form a mixed disulfide bond. This covalent modification leads to irreversible inhibition.

Computational modeling can be used to predict whether this compound is more likely to act as a substrate or an inhibitor.

As an Inhibitor: To model its potential as an inhibitor, docking studies would focus on placing the sulfenyl group in close proximity to a reactive cysteine residue in the target enzyme. The simulation would look for a binding mode where the sulfur atom of the Npys group is positioned for a nucleophilic attack by the thiolate anion of the cysteine. The predicted binding mode would be characterized by specific interactions that stabilize this pre-reaction state. For example, the nitro group might interact with a hydrogen bond donor that helps to polarize the S-N bond, making the sulfur more electrophilic and susceptible to attack.

As a Substrate: If the compound were to act as a substrate, the binding mode would position the peptide bond for cleavage. However, given that this compound is a single modified amino acid rather than a peptide, its role as a substrate for a peptidase is less likely unless it is part of a larger peptide chain. In that context, the binding mode would be dictated by the interactions of the surrounding amino acids in the peptide sequence with the enzyme's subsites.

The table below outlines the key interactions that would be computationally analyzed to predict the binding mode of a hypothetical peptide containing this compound as an inhibitor of a cysteine protease.

| Interaction Type | Ligand Moiety | Potential Protein Residue | Predicted Role in Binding |

| Covalent Bond Formation | Sulfenyl group (-S-) | Cysteine (thiol group) | Irreversible inhibition |

| Hydrogen Bonding | Nitro group (-NO2) | Histidine, Asparagine | Orientation and activation |

| Hydrophobic Interaction | Leucine side chain | Leucine, Valine, Phenylalanine | Affinity and specificity |

| π-π Stacking | Pyridyl ring | Tyrosine, Tryptophan | Stabilization of binding pose |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to predict various spectroscopic parameters with a high degree of accuracy. mdpi.comnih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, one could computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Visible). These calculations are typically performed on a geometry-optimized structure of the molecule.

The table below presents a hypothetical comparison between experimental ¹³C NMR data for N-(2-Nitrophenylsulfenyl)-L-leucine and the type of data that would be generated via a DFT calculation for this compound.

| Carbon Atom | Experimental ¹³C NMR Shift (ppm) for N-(2-Nitrophenylsulfenyl)-L-leucine nih.gov | Hypothetical Predicted ¹³C NMR Shift (ppm) for this compound | Rationale for Predicted Shift |

| Carbonyl (C=O) | ~175 | ~175 | Environment is similar. |

| α-Carbon (CH-N) | ~60 | ~60 | Directly attached to the modified nitrogen, minor changes expected. |

| β-Carbon (CH2) | ~40 | ~40 | Remote from the aromatic system, minimal change. |

| γ-Carbon (CH) | ~25 | ~25 | Remote from the aromatic system, minimal change. |

| δ-Carbons (CH3) | ~22 | ~22 | Remote from the aromatic system, minimal change. |

| Aromatic C (C-S) | ~145 | ~155 | The adjacent nitrogen in the pyridine ring is electron-withdrawing, causing a downfield shift. |

| Aromatic C (C-NO2) | ~140 | ~150 | The position relative to the nitro group and the ring nitrogen changes the electronic environment. |

Discrepancies between predicted and experimental values can often be reconciled by refining the computational model, for instance, by including solvent effects.

Computational Analysis of Physicochemical Properties Relevant to Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the calculation and visualization of several physicochemical properties that provide a direct window into this reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. wikimedia.orgresearchgate.netproteopedia.orglibretexts.orgresearchgate.net It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show:

Negative Potential (Red): Around the oxygen atoms of the nitro group and the carbonyl group of the carboxylic acid. These are the most nucleophilic sites.